molecular formula C15H18N2O3 B2822271 6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1208701-73-8

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No. B2822271
CAS RN: 1208701-73-8
M. Wt: 274.32
InChI Key: OHXMPNUUVXHJJM-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Delivery Systems for Hydrophobic Antitumor Candidates

Research has explored the use of block copolymer micelles for the delivery of hydrophobic antitumor candidates, including pyridazinone derivatives. These micelles have shown promise in improving the solubility, pharmacokinetics, and antitumor activity of these compounds. Specifically, the use of Methoxy poly(ethylene glycol)-poly(D,L-lactide) (MPEG-PDLLA) micelles for encapsulating DZO, a model compound of hydrophobic antitumor candidate pyridazinone derivatives, resulted in an effective injectable delivery system with enhanced antitumor activity in vivo (Xiuxiu Jin et al., 2015).

Solubility and Thermodynamics

The solubility and thermodynamic behavior of pyridazinone derivatives in different solvent mixtures have been extensively studied. One study measured the solubility of a pyridazinone derivative in various “2-(2-ethoxyethoxy)ethanol (Transcutol®) + water” mixtures across different temperatures, providing valuable insights into the solvation behavior and thermodynamics of these compounds (F. Shakeel et al., 2017).

Antibacterial Activity

The synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activities have been reported. These compounds, synthesized using a pyridazinone derivative as a starting material, showed promising antibacterial properties, highlighting the versatility of pyridazinone derivatives in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).

Anti-inflammatory and Analgesic Agents

Pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing potential as therapeutic agents with cardioprotective and ulcerogenic sparing effects. Such studies underscore the therapeutic potential of pyridazinone derivatives beyond their well-known cardiovascular applications (D. Sharma & R. Bansal, 2016).

Synthesis and Herbicidal Activities

The synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities have been conducted. This research has demonstrated the potential of pyridazinone derivatives in agriculture, particularly in developing new herbicides with effective bleaching properties (Han Xu et al., 2008).

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-20-13-6-4-12(5-7-13)14-8-9-15(18)17(16-14)10-11-19-2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXMPNUUVXHJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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